molecular formula C15H20BNO3 B10832514 1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone

1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone

Cat. No.: B10832514
M. Wt: 273.14 g/mol
InChI Key: DAQLKAUMCVWOCH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E-1224, also known as fosravuconazole L-lysine ethanolate, is a prodrug of ravuconazole, a broad-spectrum antifungal agent. It has been primarily developed for the treatment of Chagas disease and onychomycosis (a fungal infection of the nail). E-1224 is known for its improved water solubility and bioavailability compared to ravuconazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

E-1224 is synthesized from ravuconazole and bis-tert-butyl chloromethylphosphate. The phosphonooxymethyl ether of ravuconazole is prepared by reacting ravuconazole with bis-tert-butyl chloromethylphosphate under specific conditions . The resulting compound is highly soluble in water and is converted to ravuconazole in vivo.

Industrial Production Methods

The industrial production of E-1224 involves the large-scale synthesis of the phosphonooxymethyl ether of ravuconazole, followed by its conversion to the water-soluble monolysine salt. This process ensures the compound’s stability and bioavailability for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

E-1224 undergoes several types of chemical reactions, including:

    Oxidation: E-1224 can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: E-1224 can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ravuconazole, which retain antifungal activity .

Scientific Research Applications

E-1224 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of azole-based antifungal agents.

    Biology: Investigated for its effects on fungal cell membranes and its ability to inhibit fungal growth.

    Medicine: Primarily used in the treatment of Chagas disease and onychomycosis. .

    Industry: Employed in the development of new antifungal therapies and formulations

Mechanism of Action

E-1224 exerts its effects by inhibiting the enzyme C14-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, E-1224 disrupts the integrity of the fungal cell membrane, leading to cell death. The compound is rapidly converted to ravuconazole in vivo, which is the active moiety responsible for its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

E-1224 is unique among these compounds due to its improved water solubility and bioavailability. Unlike itraconazole and posaconazole, which have limited solubility, E-1224 can be administered in both oral and intravenous formulations. Additionally, E-1224 has a longer half-life, allowing for less frequent dosing .

E-1224 stands out as a promising antifungal agent with significant potential for treating various fungal infections, particularly in regions with high prevalence of Chagas disease.

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C15H20BNO3/c1-11(18)13-12(7-6-10-17-13)8-9-16-19-14(2,3)15(4,5)20-16/h6-10H,1-5H3/b9-8+

InChI Key

DAQLKAUMCVWOCH-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=CC=C2)C(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.